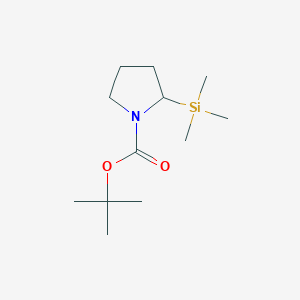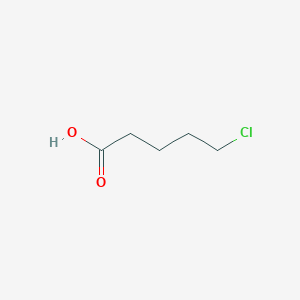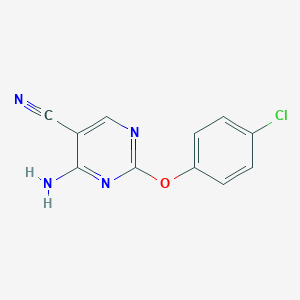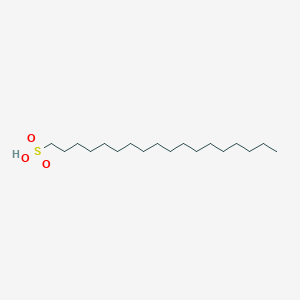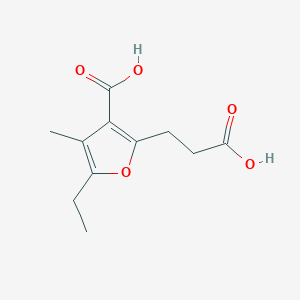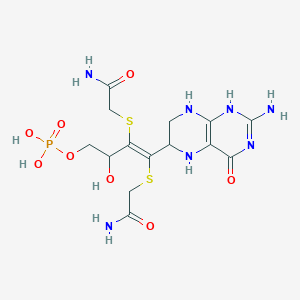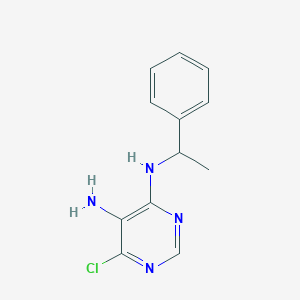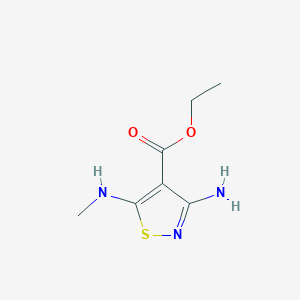
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial infections. Additionally, this compound has been found to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research on Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate. One area of interest is the development of new antimicrobial agents based on this compound, which could be used to combat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models, to better understand its potential for use in human medicine.
In conclusion, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in human medicine.
Synthesis Methods
The synthesis of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate involves the reaction of 3-amino-5-(methylamino)isothiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be isolated and purified using standard techniques.
properties
CAS RN |
117377-37-4 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 3-amino-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)10-13-6(4)9-2/h9H,3H2,1-2H3,(H2,8,10) |
InChI Key |
UUKTWZRERZBRIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SN=C1N)NC |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1N)NC |
synonyms |
4-Isothiazolecarboxylicacid,3-amino-5-(methylamino)-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




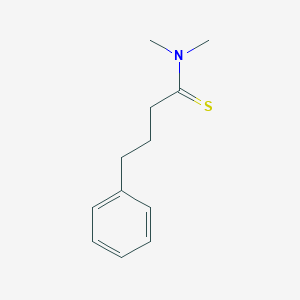
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)

